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Steviol-13CD2

Cat. No.: B1160190
M. Wt: 321.46
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Advanced Mechanistic and Analytical Studies

Stable isotope-labeled compounds, which include those with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools for understanding chemical and biological processes. symeres.com Their unique properties make them essential for a wide range of applications, including the analysis of drug metabolites, studies of reaction mechanisms, and the development of sensitive analytical techniques. symeres.com

The core principle of stable isotope labeling lies in its ability to "tag" specific molecules. creative-proteomics.com By substituting a naturally occurring atom in a molecule with its stable isotope counterpart, researchers can track the molecule's behavior and interactions within biological systems. creative-proteomics.comwikipedia.org For instance, incorporating ¹³C into a glucose molecule allows scientists to trace its metabolic pathways. creative-proteomics.com This technique is the only experimental method by which the biosynthesis, remodeling, and degradation of biomolecules can be directly measured. diagnosticsworldnews.comnih.gov

The use of stable isotopes offers several advantages in research:

Mechanistic and Kinetic Studies: The introduction of deuterium can create a kinetic isotope effect, which is useful in studying reaction mechanisms. symeres.com Labeling with ¹³C and ¹⁵N also helps in elucidating reaction mechanisms and kinetics. symeres.com

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Studies: Stable isotope-labeled compounds enhance specificity in mass spectrometry, which benefits fields like proteomics, metabolomics, and environmental analysis. symeres.com In NMR studies, stable isotopes like ¹³C and ¹⁵N enable detailed structural characterization of biomolecules. symeres.comwikipedia.org

Quantitative Analysis: Labeled compounds allow for the precise measurement of concentrations, which is crucial for evaluating chemical processes and drug candidates. symeres.com

Overview of Steviol (B1681142) and its Derivatives as Model Compounds in Biochemical and Metabolic Research

Steviol is a diterpenoid compound that forms the core structure of steviol glycosides, the natural sweeteners found in the leaves of the Stevia rebaudiana plant. mdpi.comimpag.chfoodstandards.gov.au These compounds, particularly stevioside (B1681144) and rebaudioside A, have garnered significant attention not only for their use as non-caloric sweeteners but also for their potential pharmacological activities. mdpi.comnih.govbiochemjournal.com

Steviol and its derivatives, such as isosteviol (B191626), serve as important lead compounds in medicinal chemistry for the discovery of new drugs. researchgate.net Researchers have synthesized numerous derivatives of steviol and isosteviol to explore their biological activities, which include anti-inflammatory and antitumor effects. nih.govacs.org The diverse biological activities and the ease of modifying the steviol backbone make these compounds excellent models for biochemical and metabolic research. mdpi.comresearchgate.net

Studies have shown that steviol derivatives can inhibit the growth of various cancer cell lines and some have demonstrated improved selectivity for tumor cells over normal cells. researchgate.netacs.org The exploration of these compounds contributes to the development of novel therapeutic agents. mdpi.com

Rationale for the Strategic Application of Steviol-13CD2 in Scientific Investigations

This compound is a stable isotope-labeled version of steviol. The rationale for using this compound in scientific research stems from the combined advantages of stable isotope labeling and the significance of steviol as a research compound.

The primary application of this compound is likely as an internal standard in quantitative analysis using mass spectrometry. In such studies, a known amount of the labeled compound (this compound) is added to a sample containing the unlabeled compound (steviol). Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they can be distinguished by their mass difference in a mass spectrometer. This allows for precise quantification of the unlabeled steviol in the sample, correcting for any loss that may occur during the analytical process.

Furthermore, this compound can be used in metabolic studies to trace the fate of steviol in biological systems. nih.gov By administering this compound, researchers can track its conversion to various metabolites, providing insights into its metabolic pathways, bioavailability, and how it is processed and eliminated by the body. symeres.comnih.gov This information is critical for understanding the complete biological profile of steviol and its derivatives.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₉¹³CH₂₈D₂O₃
Molecular Weight321.49
Isotopic PurityNot specified
AppearanceNot specified
SolubilitySoluble in methanol (B129727) and ethanol. nih.gov
StabilityStable at high and low temperatures and over a broad pH range. impag.chunirioja.escirad.fr

Properties

Molecular Formula

C₁₉¹³CH₂₈D₂O₃

Molecular Weight

321.46

Synonyms

(4α)-13-Hydroxy-kaur-16-en-18-oic Acid-13CD2;  13-Hydroxy-kaur-16-en-18-oic Acid-13CD2;  (-)-Steviol-13CD2;  13-Hydroxykaurenoic Acid-13CD2;  Ent-13-hydroxy-kauran-16-en-19-oic Acid-13CD2;  NSC 226902-13CD2

Origin of Product

United States

Synthetic Methodologies for the Preparation of Steviol 13cd2

Strategies for Site-Specific Isotopic Enrichment of Diterpenoid Skeletons

The specific placement of isotopes within a complex diterpenoid skeleton, like that of steviol (B1681142), is a significant challenge. nih.gov Strategies for site-specific isotopic enrichment generally fall into two categories: biosynthetic methods and chemical synthesis.

Biosynthetic approaches leverage the natural enzymatic pathways in organisms that produce the target molecule. For steviol, which is a diterpene, the methylerythritol 4-phosphate (MEP) pathway is responsible for synthesizing its precursors. mdpi.com Hydroponic feeding of the Stevia rebaudiana plant with labeled substrates, such as [1-¹³C]-glucose or deuterium-labeled precursors, has been shown to incorporate these isotopes into the resulting steviol glycosides. rsc.org This method allows the enzymes within the plant to perform the site-specific incorporation, often with high stereo- and regioselectivity. The choice of labeled precursor determines which parts of the diterpenoid skeleton become enriched.

Precursor Selection and Chemical Transformations for Deuterium (B1214612) and Carbon-13 Incorporation into Steviol

The creation of Steviol-13CD2, containing one Carbon-13 and two Deuterium atoms, relies on the careful selection of precursors that can introduce these labels into the steviol backbone. scbt.com The biosynthesis of steviol from its immediate precursor, ent-kaurenoic acid, involves a critical hydroxylation step at the C-13 position, catalyzed by the enzyme ent-kaurenoic acid 13-hydroxylase (KAH). nih.govmdpi.com

To introduce the desired labels, a synthetic strategy could involve:

Labeled Precursors in Biosynthesis : Utilizing precursors that feed into the MEP pathway is a primary strategy. mdpi.com Labeled isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are the fundamental five-carbon building blocks for all terpenoids. By providing bacteria or yeast engineered with the steviol biosynthetic pathway with appropriately labeled sources of IPP and DMAPP, the resulting ent-kaurane skeleton will carry the isotopes. These can then be converted to the final this compound product.

Chemical Transformation : A semi-synthetic route may start with isolated ent-kaurenoic acid or a related intermediate. Chemical reactions would then be employed to introduce the ¹³C and ²H labels at a target position before the final enzymatic or chemical conversion to steviol. The specific position of the labels in this compound is not publicly detailed in the available literature, but the name suggests an association with the C-13 position. However, since C-13 is a hydroxyl-bearing carbon, the labels are likely on an adjacent, stable position.

Purification and Isotopic Purity Assessment Techniques for Labeled Steviol Analogs

Following synthesis, the labeled steviol analog must be purified and its isotopic purity confirmed. The complex mixtures resulting from either biosynthetic or chemical synthesis routes necessitate robust purification techniques.

Purification Techniques: High-performance liquid chromatography (HPLC) is the foremost technique for purifying steviol and its derivatives. nih.govresearchgate.net Different column chemistries are employed depending on the specific properties of the analogs.

TechniqueColumn TypeApplication
Reverse-Phase HPLC C18, RP-MSA standard method for separating steviol from less polar impurities. nih.govshodex.com
HILIC Amide, AmineHydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating highly polar compounds like steviol glycosides and can be adapted for steviol itself. researchgate.netnih.gov
Solid-Phase Extraction (SPE) Silica, C18Used for initial sample cleanup and enrichment before final purification by HPLC. nih.govresearchgate.net

Isotopic Purity Assessment: Isotopic purity is a measure of the percentage of the compound that contains the desired isotopic label. isotope.com This is distinct from chemical purity and is critical for the function of the labeled compound as an internal standard. High-resolution mass spectrometry (HRMS) is the primary tool for this assessment. researchgate.net It can distinguish between the target molecule (e.g., this compound), the unlabeled steviol, and any other isotopologues (molecules with different numbers of isotopes). By comparing the signal intensities of these species, the isotopic enrichment can be accurately calculated. researchgate.net

Advanced Analytical Validation of Isotopic Incorporation and Positional Integrity (e.g., Isotope Ratio Mass Spectrometry and Positional Isomer Analysis)

Positional Isomer Analysis: Confirming that the isotopic labels are at the intended specific site is crucial. Tandem mass spectrometry (MS/MS) is a powerful technique for this purpose. nih.govresearchgate.net In an MS/MS experiment, the labeled molecule is isolated and then fragmented. The resulting fragment ions are analyzed by mass. If the label is located on a specific fragment, that fragment's mass will be shifted accordingly. By analyzing the fragmentation pattern, scientists can pinpoint the location of the ¹³C and ²H atoms within the steviol structure.

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional layer of analytical detail. This technique separates ions based not only on their mass-to-charge ratio but also on their size and shape (their collision cross-section). waters.comnih.gov This can resolve isomeric species that are indistinguishable by mass alone and provide further confidence in the structural integrity and label position of the synthesized this compound. nih.gov

Advanced Analytical Methodologies Employing Steviol 13cd2

Role as an Internal Standard in Quantitative Mass Spectrometry for Steviol (B1681142) Derivatives

Steviol-13CD2, with its molecular formula C₁₉¹³CH₂₈D₂O₃ and molecular weight of 321.46, is instrumental as an internal standard in the quantitative analysis of steviol derivatives by mass spectrometry. scbt.comclearsynth.comlgcstandards.com Its application is pivotal for achieving accurate and reliable measurements, particularly in complex biological samples.

Principles and Applications of Stable Isotope Dilution Analysis (SIDA) in Bioanalysis

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as this compound. researchgate.netrsc.orgdpi.qld.gov.au This method is considered a gold standard in quantitative mass spectrometry due to its high precision and accuracy. wuxiapptec.com The core principle of SIDA involves adding a known amount of the isotopically labeled standard to a sample before any processing or analysis. wuxiapptec.com

Because the labeled standard (e.g., this compound) and the unlabeled analyte (e.g., steviol) have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.comsigmaaldrich.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. wuxiapptec.com In the mass spectrometer, the analyte and the internal standard are detected as distinct ions due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification can be achieved, effectively correcting for variations in sample handling and instrument response. wuxiapptec.com This approach has been successfully applied to the analysis of steviol glycosides in various matrices, including food and biological fluids. researchgate.netresearchgate.net

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices, such as plasma, urine, and tissue extracts, are inherently complex and contain numerous endogenous compounds that can interfere with the analysis of the target analyte. wuxiapptec.comnih.gov This interference, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer's ion source, resulting in inaccurate quantification. nih.govnih.gov Ion suppression is a common phenomenon where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. wuxiapptec.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. wuxiapptec.comnih.gov Since the labeled standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable quantitative results. wuxiapptec.comnih.gov Studies have shown that matrix effects can be significant in the analysis of steviol glycosides in various food matrices, and the use of an internal standard or matrix-matched calibration is crucial for accurate results. researchgate.netmdpi.comacs.org

Method Development and Validation Protocols for Absolute Quantification

The development and validation of analytical methods for the absolute quantification of steviol and its derivatives using this compound follow stringent guidelines to ensure the reliability and reproducibility of the results. mdpi.comnih.gov These protocols are essential for applications in pharmacokinetics, food safety, and quality control. nih.govscispace.com

Method validation typically encompasses the evaluation of several key parameters:

Selectivity and Specificity: The method must be able to unequivocally identify and quantify the analyte in the presence of other components in the sample matrix. mdpi.com

Linearity: A linear relationship between the instrument response and the concentration of the analyte over a defined range must be established. nih.govmdpi.com For steviol glycosides, calibration curves have been shown to be linear in various matrices with high coefficients of determination (R² > 0.99). mdpi.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. mdpi.com For bioanalytical methods, accuracy is often expressed as percent recovery, with an acceptable range typically between 80-120%. mdpi.comnih.gov Precision is evaluated by the relative standard deviation (%RSD), which should generally be less than 15%. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov For steviol glycosides, LOQs have been reported in the range of 0.011 to 0.261 μg/g in various food matrices. mdpi.comnih.gov

Recovery and Matrix Effect: Extraction recovery is assessed to determine the efficiency of the sample preparation process. nih.gov The matrix effect is quantified to understand the extent of ion suppression or enhancement. nih.govmdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions is evaluated to ensure the integrity of the samples. nih.gov

Validation Parameters for Steviol Glycoside Analysis
ParameterTypical Acceptance CriteriaReported Findings for Steviol Glycosides
Coefficient of Determination (R²)> 0.990.9911–1.0000 in beverage, yogurt, and snack matrices. mdpi.comnih.gov
Precision (%RSD)< 15%1.1–9.3% for intra-day precision in various food matrices. mdpi.comnih.gov
Accuracy (% Recovery)70–120%Within the accepted range for various concentrations. mdpi.comnih.gov
Matrix Effect (%ME)80–120%Most results fall within this range, indicating minimal effect. mdpi.comnih.gov
Limit of Quantitation (LOQ)Method Dependent0.011 to 0.261 μg/g in food matrices. mdpi.comnih.gov

Mass Spectrometry-Based Detection and Characterization Techniques

Mass spectrometry is a cornerstone technique for the detection and structural characterization of steviol and its derivatives. The use of isotopically labeled standards like this compound enhances the capabilities of these methods.

Elucidation of Fragmentation Pathways for Deuterated and Carbon-13 Labeled Steviol

Understanding the fragmentation pathways of molecules in a mass spectrometer is crucial for their structural elucidation. For this compound, the incorporation of deuterium (B1214612) and carbon-13 isotopes provides a unique signature in its mass spectrum. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the molecule breaks apart into characteristic fragment ions. researchgate.net

The mass shifts of these fragments compared to the unlabeled steviol molecule allow for the precise determination of which parts of the molecule contain the isotopic labels. This information is invaluable for confirming the structure of the labeled standard and for understanding the fragmentation mechanisms of the entire class of steviol-related compounds. researchgate.net Studies on the fragmentation of isosteviol (B191626) esters under electron impact have revealed characteristic cleavage patterns, such as the rupture of the ester C-O bond and C4-C19 bonds, which are fundamental to interpreting the mass spectra of these diterpenoids. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and for confirming the identity of known ones. waters.compharmaron.com In the context of steviol analysis, HRMS is a powerful tool for metabolite profiling and for distinguishing between closely related steviol glycosides, some of which may be isomers. waters.comnih.gov

Chromatographic Separations Coupled with Isotopic Detection Systems

The quantitative analysis of steviol and its related glycosides in complex matrices, such as foods and biological samples, presents significant analytical challenges. Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for achieving the required selectivity and sensitivity. The use of an internal standard is a widely accepted procedure in quantitative analysis to correct for the variability inherent in sample preparation and instrumental analysis. scioninstruments.com An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector. scioninstruments.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they fulfill these criteria almost perfectly. scispace.com

This compound is a stable isotope-labeled form of steviol, where one carbon atom is replaced by its heavier isotope, carbon-13, and two hydrogen atoms are replaced by deuterium. lgcstandards.com This labeling results in a molecule with a higher molecular weight than native steviol but with nearly identical chemical properties, including polarity, solubility, and reactivity. scispace.com In chromatographic systems, this means this compound co-elutes with the unlabeled steviol analyte. chromforum.org While they are not separated chromatographically, the mass spectrometer can easily differentiate them based on their mass-to-charge (m/z) ratio. By adding a known amount of this compound to every sample at an early stage of preparation, any loss of analyte during extraction, cleanup, or derivatization, as well as variations in injection volume and ionization efficiency, is mirrored by the internal standard. scioninstruments.com Quantification is then based on the ratio of the signal from the analyte to the signal from the SIL internal standard, which dramatically improves the accuracy and precision of the results. scioninstruments.comnih.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of compounds like steviol in intricate food and beverage matrices. merieuxnutrisciences.commdpi.com The high selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the detection of target analytes with minimal interference from matrix components. researchgate.net However, a significant challenge in LC-MS/MS is the phenomenon of matrix effects, where co-eluting compounds can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. nih.govmerieuxnutrisciences.com

The development of robust LC-MS/MS methods for steviol relies heavily on mitigating these matrix effects. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to achieve this. scispace.com Because this compound has virtually identical chromatographic behavior and ionization efficiency to the native steviol, it effectively compensates for any signal suppression or enhancement. chromforum.orgnih.gov

In a typical workflow, a precise amount of this compound is added to the sample prior to extraction. The sample then undergoes preparation, which may involve solid-phase extraction (SPE) to clean up the extract and concentrate the analytes. merieuxnutrisciences.com The extract is then injected into the LC-MS/MS system. The analytes are separated using a suitable column, often a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, under gradient elution conditions. nih.govnih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both steviol and this compound. The ratio of the peak areas of these transitions provides a highly accurate and precise measurement of the steviol concentration, even at trace levels. scioninstruments.com Research has demonstrated that methods employing deuterated internal standards for steviol glycosides enable reliable quantification in various food products. nih.gov

Table 1: Example of LC-MS/MS Parameters for Steviol Analysis Using a SIL Internal Standard

ParameterTypical Conditions
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol (B129727)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Steviol) Analyte-specific precursor/product ion pair (e.g., m/z 317 -> 271)
MRM Transition (this compound) IS-specific precursor/product ion pair (e.g., m/z 320 -> 274)

Note: The specific MRM transitions and chromatographic conditions would be optimized for the instrument and application. The transitions for this compound are hypothetical based on its structure and typical fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile and Derivatized Analytes

Gas chromatography (GC) is a high-resolution separation technique, but its application is limited to analytes that are volatile and thermally stable. sigmaaldrich.com Steviol, with its multiple polar functional groups (a hydroxyl and a carboxylic acid), has low volatility and is not suitable for direct GC analysis. sigmaaldrich.comresearchgate.net Therefore, a chemical modification step known as derivatization is required to transform steviol into a more volatile and thermally stable form. researchgate.net

The most common derivatization technique for compounds with active hydrogens, like steviol, is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnih.gov This process reduces the polarity and increases the volatility of the analyte, enabling its separation and detection by GC-MS. researchgate.net

In this context, this compound serves as an ideal internal standard. It is added to the sample before the derivatization reaction. Since it possesses the same functional groups as steviol, it undergoes the derivatization reaction under the same conditions and at the same rate. scioninstruments.com Any variation in the reaction efficiency, such as incomplete derivatization, will affect both the analyte and the internal standard equally. After derivatization, the sample is injected into the GC-MS. The TMS-derivatized steviol and TMS-derivatized this compound co-elute from the GC column but are differentiated by the mass spectrometer based on their distinct mass spectra and m/z ratios. uta.edu This approach corrects for variability in both the sample preparation/derivatization steps and the GC injection, ensuring high-quality quantitative data. scioninstruments.com

Table 2: Typical GC-MS Protocol for Steviol Analysis via Derivatization

StepDescription
Internal Standard Addition A known quantity of this compound is added to the dried sample extract.
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
Reaction Conditions Incubation at 60-75 °C for 30-45 minutes to ensure complete reaction. sigmaaldrich.com
GC Column Low-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm).
Oven Program Initial temp 60-100 °C, ramped to ~300 °C. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV.
Detection Mode Selected Ion Monitoring (SIM) of characteristic ions for derivatized steviol and derivatized this compound.

Note: This table outlines a general procedure. Specific parameters must be optimized for the analyte and instrumentation.

An article focusing solely on the chemical compound “this compound” is not feasible at this time. There is a lack of specific research available on "this compound" to adequately address the detailed outline provided. The available information primarily discusses the metabolism of steviol and steviol glycosides in general, without specific data on the deuterated form "this compound."

To provide a comprehensive and accurate article as requested, information directly pertaining to "this compound" in the context of metabolic pathways, biotransformation, gut microbiota interactions, cellular uptake, tissue distribution, and isotope tracing is necessary. Without such dedicated studies, any attempt to generate the requested content would be speculative and not based on factual, scientific evidence.

Mechanistic Investigations and Tracer Studies Utilizing Steviol 13cd2

Isotope Tracing for Flux Analysis in Metabolic Networks

Quantification of Metabolic Fluxes using Labeled Steviol (B1681142)

Metabolic flux analysis (MFA) is a critical experimental technique used to determine the rates of metabolic reactions within a biological system. researchgate.net By introducing a labeled substrate, such as Steviol-13CD2, into a system at metabolic steady-state, researchers can track the incorporation of the isotopic label into downstream metabolites. medchemexpress.com This information, combined with a stoichiometric model of the relevant metabolic network, allows for the calculation of intracellular fluxes—the actual rates at which molecules are processed through metabolic pathways. researchgate.netresearchgate.net

The process begins with the introduction of this compound to a biological system, such as a cell culture or a whole organism. As the labeled steviol is metabolized, the carbon-13 and deuterium (B1214612) atoms are incorporated into various metabolic products. After a period of incubation to ensure isotopic steady state is reached, metabolites are extracted and their isotopic labeling patterns are analyzed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netshimadzu.com

The measured distribution of these isotopologues provides crucial constraints for a computational model of the metabolic network. nucmed-guide.app By fitting the experimental labeling data to the model, the rates of individual enzymatic reactions and transport processes can be quantified. mdpi.com For instance, if this compound were metabolized through a series of hypothetical pathways (e.g., hydroxylation, glucuronidation, or oxidation), MFA could determine the relative and absolute rates at which these different pathways are utilized under specific physiological conditions. This quantitative data is invaluable for identifying metabolic bottlenecks, understanding the regulation of metabolic pathways, and elucidating the biochemical basis of physiological or pathological states. researchgate.net

Table 1: Hypothetical Metabolic Flux Distribution from this compound in a Liver Cell Model

The following table is an illustrative example of data that could be generated from a metabolic flux analysis study using this compound. The pathways and flux values are hypothetical and serve to demonstrate the type of quantitative output from such an investigation.

Metabolic PathwayReactionRelative Flux (%)Absolute Flux (nmol/10^6 cells/hr)
Phase I Metabolism
C16-Hydroxylation15.21.82
C17-Oxidation8.51.02
Phase II Metabolism
Steviol-19-O-glucuronidation65.37.84
Steviol-13-O-glucuronidation11.01.32

Dynamic Modeling of Tracer Kinetics within Biological Systems

While MFA provides a snapshot of metabolic rates at a steady state, dynamic modeling of tracer kinetics offers insights into the time-dependent behavior of a compound within a biological system. rsc.org This approach is crucial for understanding the pharmacokinetics of a substance—its absorption, distribution, metabolism, and excretion (ADME). Using a tracer like this compound, researchers can monitor its concentration changes over time in different biological compartments, such as plasma, specific tissues, or organs. uni-lj.si

These time-course data are then fitted to a mathematical model, often a compartmental model, which represents the body as a series of interconnected compartments. researchgate.netnih.gov The model equations describe the rates of transfer of the tracer between these compartments. By fitting the model to the experimental data, key kinetic parameters can be estimated. uni-lj.si These parameters have direct physiological interpretations, such as uptake rates, clearance rates, and volumes of distribution. researchgate.netnih.gov

For example, after administering this compound, its concentration and the appearance of its labeled metabolites (e.g., this compound-glucuronide) would be measured in blood plasma and urine at multiple time points. A kinetic model could then be developed to describe these data. The model might consist of a central plasma compartment, a liver compartment where metabolism occurs, and a kidney compartment for excretion. The analysis would yield parameters such as the rate constant for uptake into the liver (k_in), the rate of metabolic conversion (k_met), and the rate of elimination (k_el). nih.gov Such dynamic models are essential for predicting how the body handles a compound over time and for understanding the impact of various factors, like disease state or co-administered drugs, on its metabolism. nih.gov

Table 2: Illustrative Dynamic Kinetic Parameters for this compound

This table presents hypothetical kinetic parameters that could be derived from a dynamic tracer study with this compound. These values are for illustrative purposes to show the output of a tracer kinetic model.

ParameterSymbolDescriptionHypothetical Value
Influx Transfer ConstantK₁Rate of transfer from plasma to tissue compartment0.25 min⁻¹
Efflux Rate Constantk₂Rate of transfer from tissue back to plasma0.10 min⁻¹
Metabolic Rate Constantk₃Rate of conversion to a metabolite within the tissue0.05 min⁻¹
Elimination Rate Constantk₄Rate of elimination of the metabolite from the system0.08 min⁻¹
Volume of DistributionVdApparent volume into which the compound distributes15.2 L

Theoretical and Computational Approaches in Stable Isotope Research with Steviol Derivatives

Principles of Kinetic Isotope Effects (KIE) and their Application in Steviol (B1681142) Biotransformations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect arises from the differences in vibrational frequencies of chemical bonds involving lighter versus heavier isotopes. The C-D bond, for instance, has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This principle is invaluable for determining reaction mechanisms. nih.gov

The substitution of hydrogen with deuterium (B1214612) can significantly slow down reactions where C-H bond breaking is the rate-determining step. This primary deuterium KIE is a critical tool for investigating the mechanisms of enzymes, particularly the cytochromes P450 (P450s) which are involved in phase I metabolism of many compounds. nih.gov While specific studies on Steviol-13CD2 are not prevalent, the known metabolic pathways of steviol provide a clear framework for the application of this technique.

Stable isotope tracing using ¹³C-labeled compounds is a cornerstone of metabolic research, allowing for the mapping of biochemical reactions and the quantification of metabolic fluxes. nih.gov The ¹³C label in this compound acts as a tracer, enabling its journey through various metabolic pathways to be followed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Upon ingestion, steviol glycosides are hydrolyzed by gut microbiota to the aglycone, steviol. nih.govnih.gov Steviol is then absorbed, and the primary metabolite found in blood and excreted in urine is steviol glucuronide. ucuenca.edu.ec By administering this compound, researchers can precisely track the conversion to ¹³C-steviol glucuronide, confirming the metabolic fate and determining the rate of turnover. This approach provides unambiguous qualitative and quantitative data on the origin of the metabolite and the relative rates of its production. nih.gov Such tracer experiments are powerful tools for understanding the impact of various physiological conditions or genetic variations on the metabolism of steviol. nih.govirisotope.com Theoretical predictions of carbon isotope effects for enzymes in central carbon metabolism can also help interpret the observed isotopic enrichment in downstream metabolites. nih.gov

Computational Modeling and Simulation of Steviol Metabolism and Interactions

Computational methods have become indispensable in modern biochemistry, offering insights into molecular interactions that are often difficult to obtain through experimental means alone. In silico tools, including molecular docking and molecular dynamics simulations, are particularly useful for studying how substrates like steviol interact with enzymes and receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This method is widely used to understand and predict the interactions between steviol derivatives and various proteins, including metabolic enzymes and taste receptors. mdpi.comnih.gov By constructing homology models of enzymes like UDP-glycosyltransferases (UGTs) and cytochrome P450s, researchers can simulate the docking of steviol to predict binding affinities and identify key interacting amino acid residues. scialert.netnih.gov

The binding energy, often expressed in kcal/mol, indicates the strength of the interaction; a lower binding energy suggests a higher affinity. scialert.net For instance, docking studies have been performed to analyze the affinity of enzymes in the steviol glycoside biosynthesis pathway, such as KAH and UGTs, with various substrates including steviol. scialert.netplos.org These studies help elucidate substrate specificity and potential metabolic pathways. The same approach can be applied to this compound to predict its interaction with human metabolic enzymes, providing hypotheses about its metabolic fate that can then be tested experimentally.

Below is a table summarizing reported binding energies from molecular docking studies of steviol and its glycosides with various proteins.

LigandProtein/ReceptorBinding Energy (kcal/mol)Key Interacting ResiduesReference
SteviolKAH (Kaurenoic Acid-13 Hydroxylase)-9.23Not specified scialert.net
SteviolUGT74G1-7.19Not specified scialert.net
SteviolUGT76G1-6.91Not specified scialert.net
Stevioside (B1681144)GLUT-4-9.9Not specified frontiersin.org
SteviosideIRS-1-8.8GLU-1238, TYR-1250, TYR-1251, ASN-1255 frontiersin.org
SteviolhT2R4 (Bitter Taste Receptor)-Negatively correlated with bitterness nih.gov
SteviolhT2R14 (Bitter Taste Receptor)-Negatively correlated with bitterness nih.gov
SteviolT1R2 (Sweet Taste Receptor)-Asn 44, Ans 52, Ala 345, Pro 343, etc. nih.gov
SteviolT1R3 (Sweet Taste Receptor)-Arg 56, Glu 105, Asp 215, Asp 216, etc. nih.gov

This table is generated from data reported in the cited literature. The specific values and interacting residues are dependent on the computational models and docking algorithms used in each study.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes, the stability of the enzyme-substrate complex, and the role of solvent molecules. nih.gov

MD simulations have been used to study the interactions of steviol glycosides with taste receptors and metabolic enzymes. nih.govnih.govfrontiersin.org For example, simulations have shown that the number of hydrogen bonds between steviol glycosides and the sweet taste receptor TAS1R2 is maintained over time, explaining their lasting sweetness compared to sucrose. nih.gov In another study, steered molecular dynamics was used to calculate the force required to unbind stevioside from bitter taste receptors, correlating with binding free energy values. nih.govresearchgate.net

Applying MD simulations to a labeled compound like this compound interacting with a metabolic enzyme such as a UGT or P450 would allow researchers to observe if the isotopic substitution subtly alters the binding dynamics or the conformational flexibility of the substrate within the active site. Such simulations can reveal changes in key distances and angles between the substrate and catalytic residues, which are crucial for the enzymatic reaction to occur. frontiersin.org These computational insights, combined with experimental KIE studies, provide a comprehensive understanding of the enzyme-substrate interaction at a molecular level.

Future Directions and Emerging Research Avenues for Steviol 13cd2

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The accurate quantification of steviol (B1681142) and its glycosides in complex matrices such as food, beverages, and biological samples presents a significant analytical challenge. The development of robust analytical platforms with high sensitivity and throughput is paramount. Steviol-13CD2 is integral to this advancement, primarily through its use in isotope dilution mass spectrometry (IDMS).

Modern analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) are becoming standard for the analysis of steviol glycosides. unimi.itfoodlawlatest.com In these methods, this compound serves as an ideal internal standard. Because it is chemically identical to the analyte of interest (steviol) but has a distinct mass, it can correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. researchgate.net

Future research will likely focus on the development of even more sensitive mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), to achieve lower limits of detection and quantification. researchgate.net This will be particularly important for pharmacokinetic studies and for detecting trace levels of steviol in complex biological fluids. Additionally, the integration of automated sample preparation techniques with these advanced analytical platforms will be crucial for increasing sample throughput, a necessary step for large-scale clinical and metabolic studies.

Table 1: Advanced Analytical Platforms for Steviol Glycoside Analysis

Analytical Platform Key Advantages Role of this compound
UHPLC-MS/MS High separation efficiency, sensitivity, and selectivity. foodlawlatest.com Internal standard for accurate quantification, compensating for matrix effects and procedural losses.
HILIC-MS/MS Improved retention of polar steviol glycosides. unimi.it Enables reliable quantification of a wide range of steviol glycosides with varying polarities.
HRMS (e.g., Orbitrap) High mass accuracy and resolution for unambiguous identification. researchgate.net Facilitates precise quantification and structural elucidation of novel or low-abundance steviol metabolites.
HPTLC-MS High sample throughput and cost-effectiveness for screening. Can be used as a standard for qualitative and semi-quantitative analysis.

Advanced Isotope Labeling Strategies for Complex Steviol Derivatives

The synthesis of this compound is a foundational step, but the complexity of the steviol glycoside family necessitates the development of more sophisticated isotope labeling strategies. There are numerous steviol glycosides, each with a unique arrangement of sugar moieties attached to the steviol core. google.com To accurately study the metabolism and disposition of these individual glycosides, a corresponding suite of isotopically labeled internal standards is required.

Future research in this area will likely involve several key approaches:

Site-Specific Labeling: Developing synthetic methodologies to introduce stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) at specific, metabolically stable positions within the steviol backbone or the attached sugar units. This can be achieved through chemical synthesis using labeled precursors or through biocatalytic methods.

Combinatorial Biosynthesis: Utilizing engineered microorganisms or purified enzyme systems to synthesize a variety of isotopically labeled steviol glycosides. By providing labeled precursors like [¹³C]-glucose to these systems, it is possible to produce a range of labeled glycosides.

Peripheral Labeling: While less stable, exchanging acidic protons with deuterium (B1214612) or tritium (B154650) can be a simpler approach for creating labeled analogs for certain applications. However, care must be taken to ensure the label is not lost during metabolic processes. chemicalsknowledgehub.com

Integration of this compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.com In the context of Stevia research, a multi-omics approach can provide a holistic view of how the plant produces steviol glycosides and how the human body responds to their consumption. researchgate.netscirp.org

This compound is a critical enabler of quantitative metabolomics, a cornerstone of systems biology. By providing a precise measurement of steviol and its metabolites in biological samples, this compound allows for the accurate correlation of metabolomic data with genomic and proteomic data. This integration can help to:

Identify Genetic Determinants of Steviol Glycoside Profiles: By correlating specific gene expression patterns with the levels of different steviol glycosides (quantified using labeled standards), researchers can identify the genes responsible for the diversity of these compounds in different Stevia cultivars. scirp.org

Elucidate the Metabolic Fate of Steviol Glycosides: Following the administration of a specific steviol glycoside, the use of this compound as an internal standard can help to accurately track the appearance and disappearance of steviol and its conjugated metabolites in blood, urine, and feces. unimi.it

Uncover Novel Bioactivities: By combining metabolomic data with other omics data, researchers may identify novel biological pathways affected by steviol glycoside consumption, potentially leading to the discovery of new health benefits.

The use of robust internal standards like this compound is essential for generating the high-quality, quantitative data required for meaningful multi-omics integration and the advancement of systems biology in Stevia research.

Contribution to Understanding Natural Product Biosynthesis Pathways and Engineering

The biosynthesis of steviol glycosides in Stevia rebaudiana is a complex enzymatic process that starts from the diterpene precursor geranylgeranyl pyrophosphate (GGPP). cargill.comnih.gov Understanding this pathway in detail is crucial for efforts to improve the yield and composition of steviol glycosides in the plant or to transfer the pathway to microbial hosts for industrial production.

Isotopically labeled compounds, including precursors and intermediates, are invaluable tools for elucidating biosynthetic pathways. While this compound itself is a final product, the principles of isotopic labeling are central to this area of research. Future applications in this domain include:

Metabolic Flux Analysis: By feeding Stevia plants or engineered microbes with ¹³C-labeled precursors (e.g., ¹³C-glucose), researchers can trace the flow of carbon through the biosynthetic pathway and identify potential bottlenecks. nih.gov The accurate quantification of pathway intermediates and final products, facilitated by the use of labeled internal standards, is essential for these studies.

Enzyme Characterization: Isotopically labeled substrates can be used to study the mechanisms and kinetics of the various enzymes involved in the steviol glycoside biosynthetic pathway, such as kaurene synthase and UDP-glucosyltransferases. canada.ca

Metabolic Engineering and Synthetic Biology: As scientists engineer microorganisms like Saccharomyces cerevisiae to produce specific steviol glycosides, isotopically labeled standards will be indispensable for monitoring the efficiency of the engineered pathways and for quality control of the final product. mdpi.com

The insights gained from these studies will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the sustainable and cost-effective production of desirable steviol glycosides with improved taste profiles.

Q & A

Q. How can researchers ensure reproducibility when sharing this compound datasets?

  • Methodological Answer : Adhere to FAIR principles:
  • Findable : Deposit raw MS/MS files in public repositories (e.g., ProteomeXchange).
  • Accessible : Provide metadata with experimental conditions (e.g., LC gradients, MS parameters).
  • Interoperable : Use standardized formats (e.g., mzML for MS data).
  • Reusable : Include scripts for data processing (e.g., R/Python code on GitHub) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.